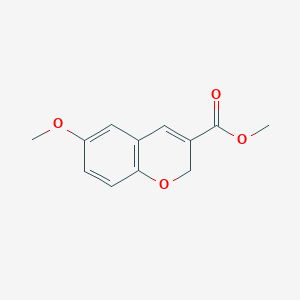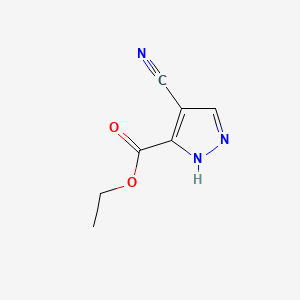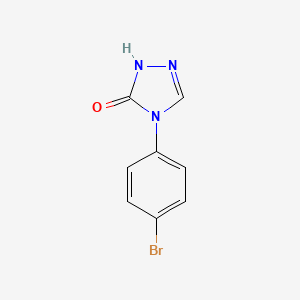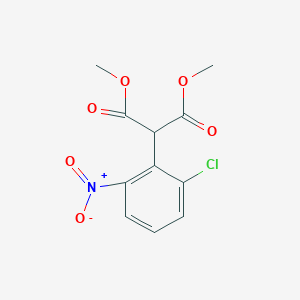
1-(4-Fluorophenyl)imidazolidin-2-one
Übersicht
Beschreibung
The compound "1-(4-Fluorophenyl)imidazolidin-2-one" is a fluorinated imidazole derivative. Imidazole derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom on the phenyl ring can influence the biological activity of these compounds by affecting their lipophilicity and metabolic stability, as well as their ability to interact with biological targets .
Synthesis Analysis
The synthesis of fluorinated imidazole derivatives often involves multistep reactions, including cyclization, alkylation, chlorination, and other modifications. For instance, the synthesis of related compounds such as 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization of o-phenylenediamine with ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one includes steps like nitration, chlorination, N-alkylation, reduction, and condensation . These methods demonstrate the complexity and versatility of synthetic approaches to fluorinated imidazole derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated imidazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its derivatives was determined using IR, 1H NMR, and X-ray crystal structure analyses . These analyses provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Fluorinated imidazole derivatives can participate in various chemical reactions, often as intermediates in the synthesis of biologically active compounds. The reactivity of these compounds can be influenced by the presence of the fluorine atom, which can affect the electron density and stability of the molecule. For instance, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves a cyclization reaction followed by N-alkylation and chlorination . The specific reactivity patterns of these compounds are essential for designing synthetic routes to target molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated imidazole derivatives, such as solubility, lipophilicity, and metabolic stability, are critical factors in their potential as therapeutic agents. The introduction of fluorine can enhance the lipophilicity and metabolic stability of these compounds, as seen in the study of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which showed potential antidepressant and anxiolytic effects . Additionally, the molecular electrostatic surface analysis of a related compound revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which can be significant for its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Stereoselectivity in Bioactive Oligopeptides Synthesis
Imidazolidin-4-ones, including structures similar to 1-(4-Fluorophenyl)imidazolidin-2-one, are used in bioactive oligopeptides as skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis. A study highlighted unexpected stereoselectivity in the formation of imidazolidin-4-ones when reacting alpha-aminoamide derivatives of the antimalarial drug primaquine with substituted benzaldehydes, indicating the role of intramolecular hydrogen-bonds in this process (Ferraz et al., 2007).
Fluorescence Quenching in Protein Interaction Studies
The interaction between a derivative of imidazolidin-2-one and bovine serum albumin (BSA) was studied using fluorescence spectral studies. The derivative demonstrated a strong ability to quench the fluorescence of BSA, indicating potential uses in protein interaction and binding studies (Jayabharathi et al., 2012).
Antiprotozoal Agent Development
Diphenyl-based bis(2-iminoimidazolidines), similar in structure to 1-(4-Fluorophenyl)imidazolidin-2-one, have shown promise as antiprotozoal agents. A study focused on modifying the pKa of the basic imidazolidine groups to enhance activity against Trypanosoma brucei, indicating potential applications in treating trypanosomiasis (Martínez et al., 2015).
Chiral Auxiliary in Stereoselective Synthesis
Imidazolidin-2-one derivatives have been used as chiral auxiliaries in asymmetric Mannich-type reactions. This application is crucial in the stereoselective synthesis of complex molecules like ezetimibe (Goyal et al., 2016).
Crystallographic Studies
The crystal structure of a compound related to 1-(4-Fluorophenyl)imidazolidin-2-one revealed insights into molecular interactions and conformations, useful in the field of crystallography and molecular design (Mague et al., 2014).
Organocatalysts in Chemical Synthesis
Imidazolidin-4-ones are used as organocatalysts in iminium-based reactions, playing a significant role in the synthesis of amino acids and other important compounds (Xu et al., 2010).
N-Heterocyclic Carbene Precursors
Compounds with imidazolidine-4,5-dione skeletons, related to 1-(4-Fluorophenyl)imidazolidin-2-one, are explored for their potential as N-heterocyclic carbene precursors. These studies focus on the stability and structure influenced by electron delocalization (Hobbs et al., 2010).
Safety And Hazards
The safety information available indicates that 1-(4-Fluorophenyl)imidazolidin-2-one may be harmful if swallowed, inhaled, or comes in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with water .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVKZHAXXGTIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363207 | |
| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)imidazolidin-2-one | |
CAS RN |
53159-75-4 | |
| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)






![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)




![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)
